

Elucidating the Structure of 6-Hydroxy-5-methoxy-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Hydroxy-5-methoxy-1-indanone

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This technical guide provides a comprehensive overview of the structure elucidation of **6-Hydroxy-5-methoxy-1-indanone**, a substituted indanone of interest in medicinal chemistry due to the established biological activities of the indanone scaffold. This document details the analytical techniques and experimental protocols required to confirm its chemical structure and provides a logical workflow for its characterization.

Molecular Structure and Properties

6-Hydroxy-5-methoxy-1-indanone possesses a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a ketone group. The aromatic ring is substituted with a hydroxyl and a methoxy group at positions 6 and 5, respectively.

Chemical Structure:

Caption: Chemical structure of **6-Hydroxy-5-methoxy-1-indanone**.

Table 1: Physicochemical Properties of **6-Hydroxy-5-methoxy-1-indanone**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O ₃	PubChem
Molecular Weight	178.18 g/mol	PubChem
CAS Number	90843-62-2	PubChem
Appearance	Predicted: Solid	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Predicted: Soluble in methanol, ethanol, DMSO, and other polar organic solvents.	-

Spectroscopic Data for Structure Elucidation

Detailed spectroscopic analysis is essential for the unambiguous confirmation of the structure of **6-Hydroxy-5-methoxy-1-indanone**. While experimental data for this specific molecule is not readily available in public databases, the following sections outline the expected data based on the analysis of its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for **6-Hydroxy-5-methoxy-1-indanone** (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.2	s	1H	H-7
~6.8	s	1H	H-4
~5.9	s	1H	Ar-OH
3.9	s	3H	-OCH ₃
3.0	t, J = 6.0 Hz	2H	H-2
2.7	t, J = 6.0 Hz	2H	H-3

Table 3: Predicted ¹³C NMR Spectroscopic Data for **6-Hydroxy-5-methoxy-1-indanone** (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~205	C-1 (C=O)
~150	C-5
~145	C-6
~135	C-7a
~130	C-3a
~115	C-7
~110	C-4
56.0	-OCH ₃
~36	C-2
~26	C-3

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI) for **6-Hydroxy-5-methoxy-1-indanone**

m/z	Proposed Fragment
178	$[M]^+$ (Molecular Ion)
163	$[M - CH_3]^+$
150	$[M - CO]^+$
135	$[M - CO - CH_3]^+$
122	$[M - 2CO]^+$ or $[M - C_2H_4O]^+$
107	$[C_7H_7O]^+$

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Absorption Frequencies for **6-Hydroxy-5-methoxy-1-indanone**

Wavenumber (cm ⁻¹)	Functional Group
3400-3200 (broad)	O-H stretch (phenolic)
3100-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (aliphatic)
~1700	C=O stretch (ketone)
1600, 1480	C=C stretch (aromatic)
~1270	C-O stretch (aryl ether)
~1150	C-O stretch (phenol)

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of **6-Hydroxy-5-methoxy-1-indanone**.

Synthesis of 6-Hydroxy-5-methoxy-1-indanone

A potential synthetic route can be adapted from the synthesis of related hydroxylated indanones. One plausible approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid.

Protocol:

- Preparation of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid: This precursor can be synthesized from 3-hydroxy-4-methoxybenzaldehyde through a series of reactions, including a Wittig or Horner-Wadsworth-Emmons reaction to introduce the propionate side chain, followed by reduction and hydrolysis.
- Intramolecular Friedel-Crafts Acylation:
 - Dissolve 3-(3-hydroxy-4-methoxyphenyl)propanoic acid in a suitable solvent such as dichloromethane or nitrobenzene.
 - Add a Lewis acid catalyst, for example, polyphosphoric acid (PPA) or aluminum chloride (AlCl_3), portion-wise at 0 °C.
 - Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
 - Quench the reaction by pouring the mixture into ice-water.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain pure **6-Hydroxy-5-methoxy-1-indanone**.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **^1H NMR Spectroscopy:** Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **^{13}C NMR Spectroscopy:** Acquire the spectrum on the same instrument, typically at 100 MHz. Use a proton-decoupled sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- **2D NMR (COSY, HSQC, HMBC):** These experiments should be performed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms.

3.2.2. Mass Spectrometry (MS)

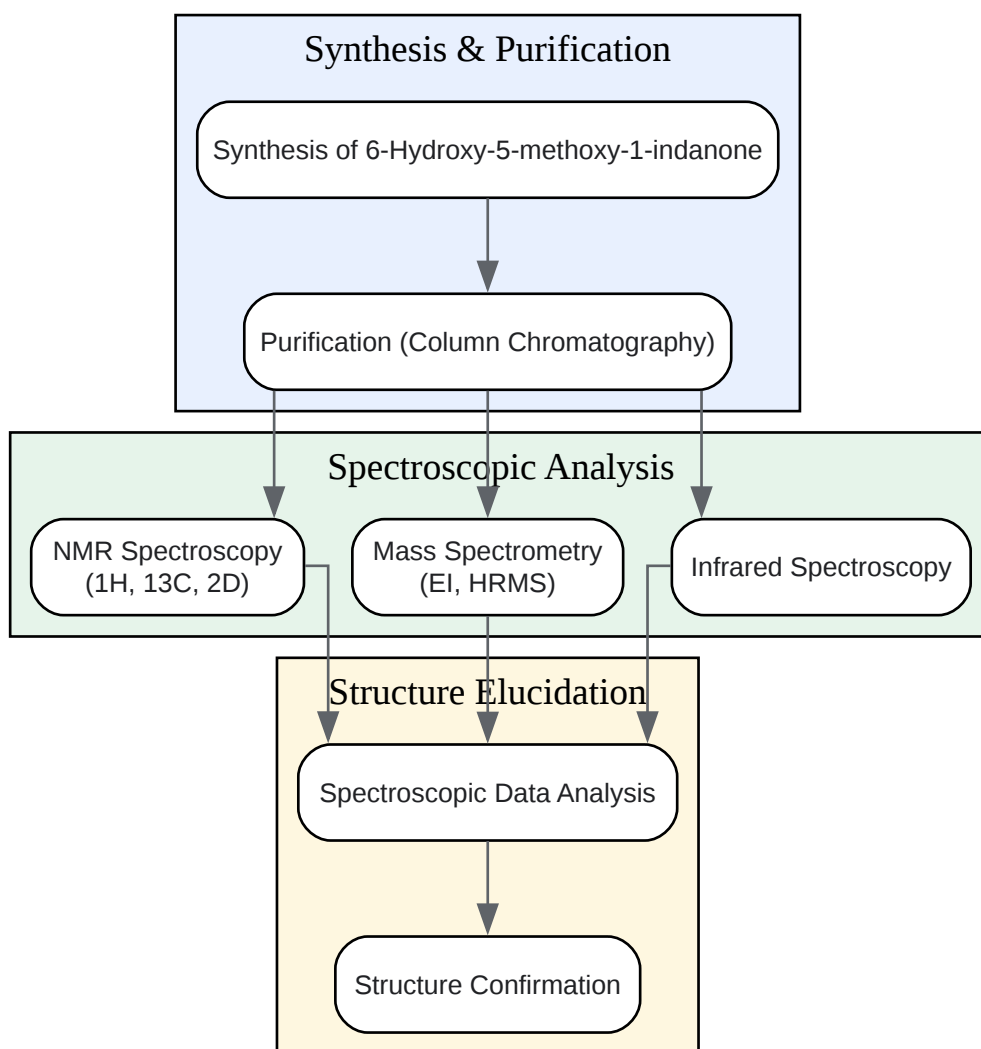
- **Sample Introduction:** Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
- **Ionization:** Use Electron Ionization (EI) at 70 eV to induce fragmentation.
- **Analysis:** Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

3.2.3. Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- **Analysis:** Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow and Relationships

The structure elucidation process follows a logical progression from initial synthesis and purification to detailed spectroscopic analysis.



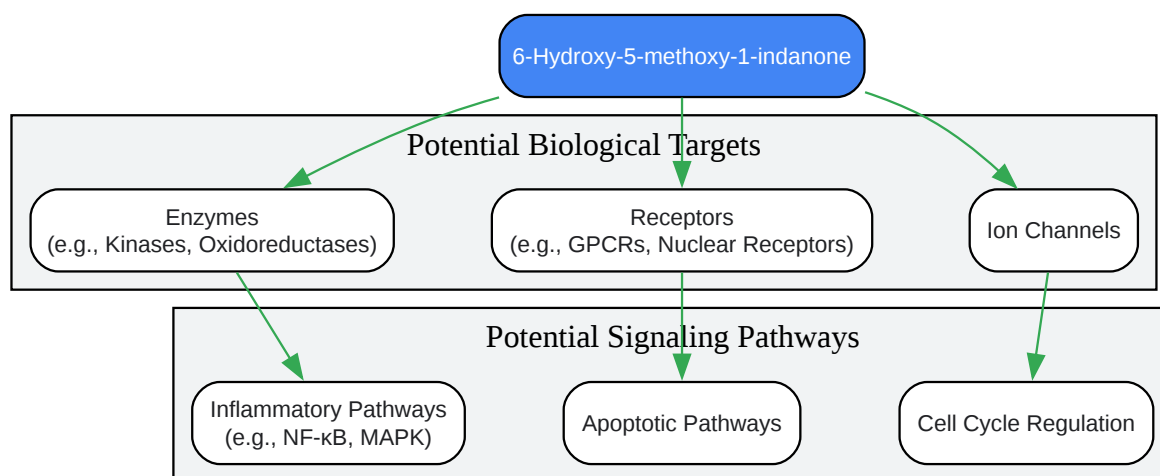
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Caption: Experimental workflow for the structure elucidation of **6-Hydroxy-5-methoxy-1-indanone**.

Biological Context and Signaling Pathways

Indanone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The specific biological activity and

involvement in signaling pathways of **6-Hydroxy-5-methoxy-1-indanone** have not been extensively studied. However, based on the activities of related compounds, it is a candidate for investigation in several areas.



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Caption: Potential biological targets and signaling pathways for **6-Hydroxy-5-methoxy-1-indanone**.

Further research is required to determine the precise molecular targets and mechanisms of action of **6-Hydroxy-5-methoxy-1-indanone**. This technical guide provides the foundational information necessary for its synthesis and structural confirmation, paving the way for future pharmacological studies.

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References

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- To cite this document: BenchChem. [Elucidating the Structure of 6-Hydroxy-5-methoxy-1-indanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192822#6-hydroxy-5-methoxy-1-indanone-structure-elucidation]

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